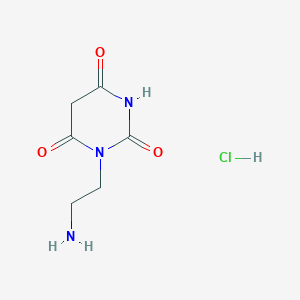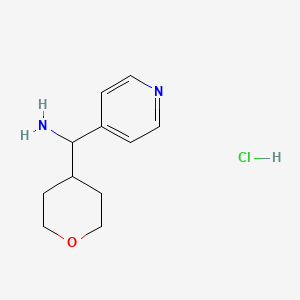
Ceritinib D7
Übersicht
Beschreibung
Ceritinib D7 is a deuterium-labeled Ceritinib . Ceritinib is a selective, orally bioavailable, and ATP-competitive ALK tyrosine kinase inhibitor . It is used for the treatment of adults with anaplastic lymphoma kinase (ALK)-positive metastatic non-small cell lung cancer (NSCLC) following failure (secondary to resistance or intolerance) of prior crizotinib therapy .
Synthesis Analysis
The synthesis of Ceritinib involves starting materials that are commercially available . The procedure employed mild reaction conditions and avoided the use of expensive reagents compared to the original synthetic route reported by Novartis . More importantly, gram-scale synthesis was accomplished and this protocol could be valid in drug discovery synthesis .
Molecular Structure Analysis
Ceritinib D7 has a molecular weight of 565.18 and a chemical formula of C28H29D7ClN5O3S . It is a solid substance with a white to off-white color . The structure of Ceritinib D7 is stabilized by the binding of Ceritinib to both the wild-type and the four mutated ALKs as compared to the apo ALK .
Chemical Reactions Analysis
The general route of Ceritinib synthesis contains two transformations, C–N bond formation, and Buchwald–Hartwig coupling . The Sandmeyer-type transformation is a classical and valuable method used to synthesize halogeno, cyano, hydroxyl, and sulfonate groups from the amino group . In these transformations, aryl diazonium salts, which have been recently explored in various new reactions, are the crucial reaction intermediates .
Physical And Chemical Properties Analysis
Ceritinib D7 is a solid substance with a white to off-white color . It has a molecular weight of 565.18 and a chemical formula of C28H29D7ClN5O3S . The solubility of Ceritinib dihydrochloride is the highest in water and the lowest in acetone, ethanol, and isopropanol .
Wissenschaftliche Forschungsanwendungen
Treatment of ALK-Positive Non-Small Cell Lung Cancer (NSCLC)
Ceritinib is an oral, selective inhibitor of the anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase which, after genetic rearrangement, acts as an oncogenic driver in a proportion of non-small cell lung cancers (NSCLCs) . It has been used in the treatment of patients with ALK-positive metastatic NSCLC .
Treatment of Brain and/or Leptomeninges Metastases
The phase II ASCEND-7 study was specifically designed to assess the efficacy and safety of the ALK inhibitor Ceritinib in patients with ALK-positive NSCLC metastatic to the brain and/or leptomeninges .
Use in Patients with Prior ALK Inhibitor Therapy
Ceritinib has been used as a treatment for patients with ALK-positive metastatic NSCLC whose disease has progressed on crizotinib and at least one other ALK inhibitor for metastatic disease .
Use in ALK Inhibitor-Naïve Patients
Ceritinib has also been used as the first ALK inhibitor therapy for metastatic disease in patients with ALK-positive metastatic NSCLC .
Use in Patients with Prior Radiotherapy
Patients with active brain metastases who have had prior radiotherapy have been treated with Ceritinib .
Use in Patients without Prior Radiotherapy
Ceritinib has also been used in patients with active brain metastases who have not had prior radiotherapy .
Wirkmechanismus
- The compound’s primary target is ALK, also known as ALK tyrosine kinase receptor or CD246 . In normal physiology, ALK plays a crucial role in the development and function of nervous system tissue.
- Ceritinib inhibits autophosphorylation of ALK and proliferation of ALK-dependent cancer cells, overcoming resistance to crizotinib (a first-generation ALK inhibitor) caused by mutations in key “gatekeeper” residues of the enzyme .
Target of Action
Mode of Action
Pharmacokinetics
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-chloro-2-N-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy)-5-methyl-4-piperidin-4-ylphenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36ClN5O3S/c1-17(2)37-25-15-21(20-10-12-30-13-11-20)19(5)14-24(25)33-28-31-16-22(29)27(34-28)32-23-8-6-7-9-26(23)38(35,36)18(3)4/h6-9,14-18,20,30H,10-13H2,1-5H3,(H2,31,32,33,34)/i1D3,2D3,17D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERWOWGGCGHDQE-WFBMWZOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC1=C(C=C(C(=C1)C2CCNCC2)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36ClN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















